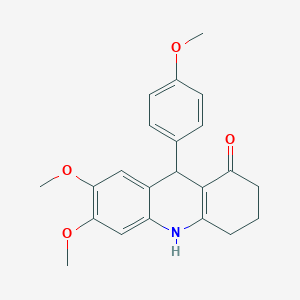![molecular formula C14H13N3O3 B12489217 4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12489217.png)
4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound features a unique structure that combines a furan ring with a pyrazoloquinoline core, making it a valuable target for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-component reactions. One common method includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux conditions in acetic acid . This method is known for its high yield and short reaction time.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Aplicaciones Científicas De Investigación
4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the enzyme enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis, which is crucial for the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria.
Comparación Con Compuestos Similares
Similar Compounds
2-(furan-2-yl)thiazolo[4,5-f]quinoline: Another heterocyclic compound with a furan ring and quinoline core.
3-[(furan-2-yl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid: Features a similar furan-quinoline structure.
4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]-quinoline: Contains a furan ring fused with a quinoline core.
Uniqueness
What sets 4-(furan-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione apart is its unique combination of a furan ring with a pyrazoloquinoline core, which imparts distinct chemical and biological properties. Its potential as an anti-tubercular agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C14H13N3O3 |
|---|---|
Peso molecular |
271.27 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C14H13N3O3/c18-8-4-1-3-7-10(8)11(9-5-2-6-20-9)12-13(15-7)16-17-14(12)19/h2,5-6,11H,1,3-4H2,(H3,15,16,17,19) |
Clave InChI |
JWUHBDUUCVOLQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC=CO4)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12489137.png)
![1-Bromo-17-(3-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489146.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}methanesulfonamide](/img/structure/B12489148.png)
![Ethyl 5-{[4-(methylsulfanyl)benzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489164.png)

![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B12489183.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B12489190.png)
![3,6,6-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B12489191.png)
![2-[(3-Aminopropyl)sulfanyl]-6-(4-chlorophenyl)pyridine-3-carbonitrile](/img/structure/B12489196.png)
![1-[(2,5-dimethoxyphenyl)methyl]-N-(2-fluorophenyl)piperidin-4-amine](/img/structure/B12489200.png)
![5,6-dimethyl-3-propyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12489201.png)
![{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(morpholin-4-yl)methanone](/img/structure/B12489206.png)
![3-chloro-4-methyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12489212.png)
![6-benzyl-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12489223.png)
